molecular formula C18H13N5O4 B2742294 7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2034349-14-7

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B2742294
CAS RN: 2034349-14-7
M. Wt: 363.333
InChI Key: XCKLBUOAWHGBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrazine derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to "7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one" have been synthesized and evaluated for their biological activities. For example, a study on novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, including compounds with methoxyphenyl and nitrophenyl substituents, showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This research illustrates the potential of such compounds in developing new antibacterial agents (Reddy et al., 2013).

Antimicrobial Activities

Another area of application is the synthesis of triazole derivatives with potential antimicrobial properties. Studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, indicating that these compounds, including those with methoxyphenyl components, possess good or moderate activities against a range of bacteria and fungi (Bektaş et al., 2007).

Chemical Synthesis Methodologies

Research into the synthesis of complex heterocyclic compounds often investigates new methodologies and chemical reactions. For example, a study focused on the synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine provided insights into efficient synthetic routes for biologically active compounds, demonstrating the importance of triazolopyrazine derivatives in pharmaceutical research (Zhang et al., 2019).

Drug Discovery and Development

The triazolopyrazine scaffold is also a focus in the design of new drugs, particularly as adenosine receptor antagonists. A study identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold for developing potent adenosine receptor antagonists, showcasing the compound's role in creating novel therapeutics for conditions like Parkinson's disease (Falsini et al., 2017).

properties

IUPAC Name

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-27-15-7-5-13(6-8-15)21-9-10-22-16(19-20-17(22)18(21)24)12-3-2-4-14(11-12)23(25)26/h2-11,17,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXTWVSMPCHHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN3C(C2=O)NN=C3C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

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